molecular formula C22H30N2O4 B12773215 (E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine CAS No. 83494-45-5

(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine

Cat. No.: B12773215
CAS No.: 83494-45-5
M. Wt: 386.5 g/mol
InChI Key: DAKCYLCSJUKRKZ-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[64104,13]trideca-1,4,6,8(13)-tetraen-10-amine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine typically involves multiple steps, starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the N,N-dipropyl group. The final step involves the addition of the (E)-but-2-enedioic acid moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine: Lacks the (E)-but-2-enedioic acid moiety.

    (E)-but-2-enedioic acid: Lacks the tricyclic structure and N,N-dipropyl group.

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[64104,13]trideca-1,4,6,8(13)-tetraen-10-amine lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

83494-45-5

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine

InChI

InChI=1S/C18H26N2.C4H4O4/c1-3-10-20(11-4-2)16-9-8-15-13-19-17-7-5-6-14(12-16)18(15)17;5-3(6)1-2-4(7)8/h5-7,13,16,19H,3-4,8-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DAKCYLCSJUKRKZ-WLHGVMLRSA-N

Isomeric SMILES

CCCN(CCC)C1CCC2=CNC3=CC=CC(=C23)C1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCN(CCC)C1CCC2=CNC3=CC=CC(=C23)C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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